N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a benzo[d][1,3]dioxole-5-carboxamide derivative with a 3-hydroxypropyl chain substituted at the amide nitrogen by a furan-3-yl group. Its structure combines the benzo[d][1,3]dioxole moiety—known for metabolic stability and aromatic interactions—with a polar hydroxypropyl group and a heterocyclic furan substituent, which may influence solubility, binding affinity, and metabolic pathways.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-12(11-4-6-19-8-11)3-5-16-15(18)10-1-2-13-14(7-10)21-9-20-13/h1-2,4,6-8,12,17H,3,5,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGUZLPQNBDNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with furan-containing reagents. The reaction conditions often include the use of catalysts or specific solvents to optimize yield and purity.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. For instance, it was tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) indicate effective antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Escherichia coli | 500 - 1000 |
| Pseudomonas aeruginosa | 1000 - 2000 |
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity against Candida albicans, with effective concentrations reported in the range of 250 - 500 µg/mL.
Anticancer Properties
Recent studies have also highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Furan Ring : The presence of the furan moiety contributes to the compound's ability to interact with biological targets.
- Hydroxypropyl Group : This functional group enhances solubility and may facilitate interactions with cellular receptors.
- Benzo[d][1,3]dioxole Core : This scaffold is known for its diverse pharmacological activities, including anti-inflammatory and anticancer effects.
Study on Antimicrobial Efficacy
In a study published in MDPI, derivatives similar to this compound were evaluated for their antimicrobial efficacy. The results indicated that modifications in the side chains significantly affected their potency against various pathogens, underscoring the importance of SAR in drug design .
Cancer Cell Line Studies
Another investigation focused on the anticancer properties revealed that compounds with similar structures exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound’s structural analogs differ primarily in substituents attached to the benzo[d][1,3]dioxole-5-carboxamide core. Key comparisons include:
Substituent Variations
- N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide (): A positional isomer with the furan group attached at the 2-position instead of 3.
- N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide (): Replaces the hydroxypropyl-furan group with a 5-methylisoxazole ring. The isoxazole’s electronegative atoms may enhance hydrogen bonding but introduce acute oral toxicity (H302) and skin irritation (H315) risks .
- N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232) (): Features a linear aliphatic heptan-4-yl group.
Molecular Weight and Complexity
- A11 (): N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzo[d][1,3]dioxole-5-carboxamide has a biphenyl-furan substituent, increasing molecular weight (487.9 [M+Na]+) and lipophilicity compared to the target compound (~375 g/mol). This bulkiness may reduce solubility but enhance membrane permeability .
Metabolic Stability
- FEMA 4232 : Exhibits resistance to amide hydrolysis in rat hepatocytes, likely due to the aliphatic heptan-4-yl group shielding the amide bond .
- Target Compound : The 3-hydroxypropyl-furan substituent may increase susceptibility to cytochrome P450-mediated oxidation, leading to polar metabolites (e.g., glucuronides) for renal excretion, as seen in structurally related flavouring agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
